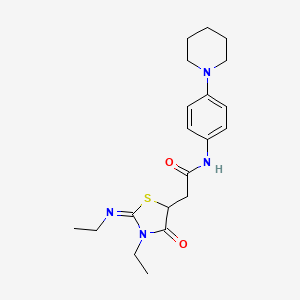
(Z)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H28N4O2S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide, a compound belonging to the thiazolidinone class, exhibits a diverse range of biological activities. Thiazolidinones are characterized by their five-membered ring structures containing sulfur and nitrogen, which contribute to their pharmacological properties. This article explores the synthesis, characterization, and biological activities of this compound, highlighting its potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H20N4O2S, with a molecular weight of 348.42 g/mol. The synthesis typically involves multi-step reactions that include the condensation of thiazolidinone derivatives with piperidine and acetamide precursors.
Common Synthesis Steps:
- Formation of Thiazolidinone Ring: The initial step involves creating the thiazolidinone core through cyclization reactions.
- Substitution Reactions: Subsequent reactions introduce the piperidine and acetamide groups.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
The biological activity of thiazolidinones often stems from their ability to interact with specific biological targets, including enzymes and receptors involved in various disease processes. For this compound, studies suggest that it may inhibit key enzymes in cancer pathways, similar to other thiazolidinone derivatives that have shown efficacy against phosphoinositide 3-kinase (PI3K) and other oncogenic targets.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Thiazolidinone derivatives are known for their anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example:
- IC50 Values: Compounds related to thiazolidinones have shown IC50 values ranging from 80 nM to 125 nM against different cancer types, indicating significant potency against tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bactericidal Effects: Thiazolidinediones have exhibited activity against both Gram-positive and Gram-negative bacteria . The specific compound may similarly demonstrate effectiveness against a range of pathogens.
Anti-inflammatory Properties
Thiazolidinones are recognized for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological efficacy of thiazolidinone derivatives:
- Study on Anticancer Properties:
- Antimicrobial Screening:
Eigenschaften
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-3-21-20-24(4-2)19(26)17(27-20)14-18(25)22-15-8-10-16(11-9-15)23-12-6-5-7-13-23/h8-11,17H,3-7,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOHSJIUAPHDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)N3CCCCC3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













